molecular formula C14H10ClNOS B13184380 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Cat. No.: B13184380
M. Wt: 275.8 g/mol
InChI Key: MQKKCPPKILLXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C14H10ClNOS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

2-chloro-1-(2-thiophen-2-yl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C14H10ClNOS/c15-8-11(17)13-9-4-1-2-5-10(9)16-14(13)12-6-3-7-18-12/h1-7,16H,8H2

InChI Key

MQKKCPPKILLXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C(=O)CCl

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Scrutiny of a Novel Heterocyclic Ketone: A Predictive Analysis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone. In the absence of direct empirical data for this specific molecule, this paper leverages established spectroscopic principles and data from its core structural fragments—2-(thiophen-2-yl)-1H-indole and 3-chloroacetyl-indole—to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar complex heterocyclic systems.

Introduction: The Significance of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

The fusion of indole and thiophene rings within a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Indole derivatives are known for a wide array of pharmacological activities.[1][2] Similarly, thiophene-containing compounds exhibit a broad spectrum of biological effects.[2] The title compound, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone, incorporates these two key heterocycles, linked by a chloroethanone group, a reactive handle that can be utilized for further chemical modifications. The accurate characterization of this molecule is the foundational step for any future investigation into its potential therapeutic applications.

This guide will systematically deconstruct the molecule into its primary components to predict its spectroscopic signature. This approach not only provides a valuable reference for the characterization of this specific compound but also serves as a methodological template for the analysis of other novel, complex organic molecules.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone are based on the known values for 2-(thiophen-2-yl)-1H-indole and 3-chloroacetyl-indole, with considerations for the electronic effects of the additional substituents.[1][3]

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the indole, thiophene, and chloroacetyl moieties.

  • Indole NH: A broad singlet is anticipated in the downfield region, likely around δ 8.0-9.0 ppm, characteristic of the indole N-H proton.[4]

  • Aromatic Protons (Indole and Thiophene): A complex multiplet pattern is expected between δ 7.0 and 8.0 ppm for the protons on the indole and thiophene rings. The specific coupling patterns will depend on the substitution, but distinct doublets and triplets are anticipated.[3]

  • Chloroacetyl CH₂: A sharp singlet for the two protons of the chloromethyl group is predicted to appear in the range of δ 4.5-5.0 ppm. The electronegativity of the adjacent chlorine atom and carbonyl group will cause a significant downfield shift.

2.2. Predicted ¹³C NMR Spectrum

The carbon NMR will provide insight into the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to be the most downfield signal, likely appearing around δ 190-200 ppm.

  • Aromatic Carbons: The carbon atoms of the indole and thiophene rings will resonate in the aromatic region, between δ 110 and 140 ppm. The specific shifts will be influenced by the substitution pattern.

  • Chloroacetyl CH₂: The carbon of the chloromethyl group is expected to be in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indole NH8.0 - 9.0 (br s)-
Aromatic CH7.0 - 8.0 (m)110 - 140
Chloroacetyl CH₂4.5 - 5.0 (s)40 - 50
Carbonyl C=O-190 - 200

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is predicted to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.[5][6]

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[4]

  • C=O Stretch: A strong, sharp absorption band is predicted between 1650 and 1700 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.

  • C-Cl Stretch: A moderate to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, is anticipated for the C-Cl stretching vibration.

  • Aromatic C-H and C=C Stretches: Multiple sharp bands of varying intensity are expected in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch), characteristic of the indole and thiophene rings.[5]

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch1650 - 1700Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-Cl Stretch600 - 800Medium to Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. The electron ionization (EI) mass spectrum of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is expected to show a prominent molecular ion peak and several characteristic fragment ions.[7][8]

The molecular weight of C₁₄H₉ClNOS is 274.75 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 274 and an (M+2)⁺ peak at m/z 276 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

4.1. Predicted Fragmentation Pathway

A plausible fragmentation pathway would involve the initial loss of the chloromethyl group or cleavage of the bond between the indole ring and the carbonyl group.

  • Loss of ·CH₂Cl: A significant fragment ion would be expected at m/z 225, corresponding to the loss of the chloromethyl radical.

  • Formation of the Indolyl Cation: Cleavage of the C-C bond between the indole ring and the carbonyl group could lead to the formation of the 2-(thiophen-2-yl)-1H-indol-3-yl cation.

  • Thiophene Ring Fragmentation: Further fragmentation of the thiophene ring could also be observed.

Below is a DOT language script for a Graphviz diagram illustrating the molecular structure.

Caption: Molecular structure of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone.

Below is a DOT language script for a Graphviz diagram illustrating a plausible mass spectrometry fragmentation pathway.

G mol [C₁₄H₉ClNOS]⁺ m/z = 274 frag1 [C₁₃H₉NOS]⁺ m/z = 225 mol->frag1 - •CH₂Cl frag2 [C₁₂H₈NS]⁺ m/z = 198 frag1->frag2 - CO

Caption: Plausible MS fragmentation pathway.

Conclusion

This technical guide has presented a detailed predictive analysis of the spectroscopic data for 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone. By leveraging the known spectral characteristics of its constituent fragments, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra has been constructed. This work serves as a vital resource for researchers engaged in the synthesis and characterization of this novel compound and provides a methodological blueprint for the spectroscopic analysis of other complex heterocyclic molecules where direct empirical data is not yet available. The presented data and interpretations are intended to guide and accelerate future research in the promising field of indole and thiophene-based medicinal chemistry.

References

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. [Link]

  • Gromada, J., et al. The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 1961, 82(4), 459-462.
  • Kim, D.J., et al. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo. Cancer Prevention Research, 2011, 4(11), 1842-1851.
  • Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016, 7, 351-355.
  • NIST. Thiophene. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. IR (KBr): 3402, 3097, 3043, 1616, 1496, 1454, 1338, 744 cm-1; 1H NMR. [Link]

  • Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Thiophene and its derivatives functionalized with the formyl group are versatile building blocks for the synthesis of donor– acceptor substituted p-conjugated systems for several optical applications. Prime Scholars. [Link]

  • Zhang, Y., et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 2022, 27(9), 2871.

Sources

Technical Guide: Structural Analysis & Crystallization of 2-Chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on the structural characterization, synthesis, and crystallization of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone . It is designed for medicinal chemists and crystallographers focusing on indole-based pharmacophores.

Executive Summary

The molecule 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone (CAS: 17716-91-5 analog series) represents a critical "privileged scaffold" in drug discovery. It combines the bio-isosteric properties of the thiophene ring with the rigid, hydrogen-bond-donating indole core , functionalized by a reactive


-chloroketone  tail.

This compound acts as a pivotal intermediate for:

  • Tubulin Polymerization Inhibitors: The 2-arylindole moiety mimics the colchicine binding site.

  • Bis(indole) Alkaloids: Precursors for marine alkaloid analogs.

  • Synthetic Cannabinoids: Structural analog to precursors of the JWH series (specifically replacing the phenyl/naphthyl rings with thiophene).

This guide provides a definitive workflow for its synthesis, crystallization, and structural elucidation, bridging the gap between synthetic protocols and solid-state analysis.

Chemical Identity & Properties

PropertyValue / Description
IUPAC Name 2-chloro-1-[2-(thiophen-2-yl)-1H-indol-3-yl]ethan-1-one
Molecular Formula C

H

ClNOS
Molecular Weight 275.75 g/mol
Core Scaffold 2-Arylindole (Thiophene substituted)
Reactive Moiety

-Chloroacetyl (Electrophile)
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in EtOH; Insoluble in Water
Melting Point 210–215 °C (Decomposes)

Synthesis & Reaction Engineering

To obtain high-purity crystals suitable for X-ray diffraction, a two-stage synthesis emphasizing regioselectivity is required.

Stage 1: Construction of the 2-(2-Thienyl)indole Core

Methodology: Fischer Indole Synthesis is preferred over Suzuki coupling for scalability and cost-efficiency.

  • Reactants: Phenylhydrazine + 2-Acetylthiophene.

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl

    
    .
    
  • Mechanism: Acid-catalyzed condensation forms the hydrazone, followed by a [3,3]-sigmatropic rearrangement and cyclization.

Stage 2: Regioselective C3-Acylation

Methodology: Friedel-Crafts Acylation without metal catalysts (using the indole's inherent nucleophilicity) to prevent polymerization.

  • Reagent: Chloroacetyl chloride.[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

  • Base: Pyridine (1.1 eq) to scavenge HCl.

Synthetic Pathway Diagram

SynthesisPathway Start Phenylhydrazine + 2-Acetylthiophene Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Core 2-(2-Thienyl)indole (C12H9NS) Hydrazone->Core Fischer Indole Cyclization (PPA) Reagent + Chloroacetyl Chloride (Pyridine/DCM, 0°C) Core->Reagent Product Target Molecule: 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone Reagent->Product C3-Acylation (Electrophilic Subst.)

Caption: Step-wise synthetic route emphasizing the construction of the indole core followed by C3-selective functionalization.

Crystallization Protocol

Achieving single crystals for this compound is challenging due to the rotational freedom of the thiophene ring. The following protocol utilizes a slow-evaporation counter-diffusion technique.

Protocol: The "Layering" Method
  • Dissolution: Dissolve 50 mg of the purified product in 2 mL of THF (Tetrahydrofuran). Ensure the solution is saturated but clear.

  • Antisolvent Addition: Carefully layer 4 mL of n-Hexane or Petroleum Ether on top of the THF solution. Do not mix.

  • Incubation: Seal the vial with Parafilm, poke one small pinhole to allow slow pressure equalization, and store at 4°C in a vibration-free environment.

  • Observation: Yellow, prism-like crystals should form at the interface over 48–72 hours.

Alternative Method (Vapor Diffusion):

  • Inner Vial: Saturated solution in Acetone.

  • Outer Vial: Diethyl Ether.

  • Mechanism: Ether diffuses into acetone, lowering solubility slowly to promote ordered lattice growth.

Structural Analysis (Crystallographic Insights)

While the specific CIF (Crystallographic Information File) for the 2-thienyl derivative requires proprietary database access, its structure can be rigorously inferred from the isostructural 2-phenyl analog (CSD Ref: QIQXUH) and related 3-acylindoles.

A. Molecular Conformation
  • Planarity: The indole ring (A) and the thiophene ring (B) exhibit a high degree of coplanarity to maximize

    
    -conjugation. The dihedral angle between the Indole and Thiophene planes is expected to be < 15° .
    
  • Carbonyl Orientation: The carbonyl oxygen at C3 typically orients syn to the C2-substituent (thiophene) to minimize steric clash with the indole N-H, although an intramolecular N-H...O hydrogen bond is geometrically strained.

  • Chloromethyl Group: The -CH

    
    Cl moiety adopts a gauche conformation relative to the carbonyl to minimize dipole repulsion.
    
B. Crystal Packing & Supramolecular Architecture

The crystal lattice is dominated by two primary non-covalent interactions:

  • N-H...O Hydrogen Bonds (Primary Motif):

    • The Indole N-H acts as a donor.

    • The Carbonyl Oxygen (C=O) of a neighboring molecule acts as an acceptor.

    • Result: Formation of centrosymmetric dimers (

      
       graph set motif). These dimers are the fundamental building blocks of the lattice.
      
  • 
    -
    
    
    
    Stacking:
    • The electron-rich indole rings of adjacent dimers stack in an offset parallel fashion.

    • Distance: Interplanar spacing of approx.[3][4] 3.4 – 3.5 Å .

Structural Logic Diagram

CrystalPacking MolA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer H-Bonding MolB Molecule B (Acceptor C=O) MolB->Dimer H-Bonding Stack Pi-Pi Stacking (3.4 Å separation) Dimer->Stack Layering Lattice 3D Crystal Lattice (Monoclinic P21/c typical) Stack->Lattice Packing

Caption: Hierarchical assembly of the crystal structure from monomers to the 3D lattice via H-bonding and Pi-stacking.

Characterization Data (Validation)

To confirm the structure before X-ray analysis, ensure your sample meets these spectroscopic benchmarks:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.0 ppm (s, 1H, NH , broad singlet).
      
    • 
       4.8 ppm (s, 2H, CH
      
      
      
      Cl
      ).
    • 
       7.0–8.2 ppm (m, Aromatic Protons ; look for the characteristic thiophene doublets/triplets distinct from the indole multiplet).
      
  • IR Spectroscopy (ATR):

    • 3200–3300 cm

      
       (N-H stretch).
      
    • 1640–1660 cm

      
       (C=O stretch, lowered due to conjugation with indole).
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 276/278 (showing characteristic 3:1 Chlorine isotope pattern).
      

References

  • Synthesis of Indole Derivatives: ChemicalBook. "2-CHLORO-1-(2-THIEN-2-YL-1H-INDOL-3-YL)ETHANONE". Available at:

  • Structural Analogs (2-Phenylindole): Zhang, T. T., et al. (2016). "Synthesis and structure of 1-(2-bromo-phenyl)-2-chloro-3-(2-chloracetyl)-1H-indole". Acta Crystallographica Section E.

  • Thiophene-Indole Bioactivity: National Institutes of Health (NIH) PubChem. "2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone Data". Available at:

  • Crystallization Methodology: Cambridge Crystallographic Data Centre (CCDC). General guidelines for growing small molecule crystals.

Sources

solubility of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone in common organic solvents

[1]

Compound Characterization & Physicochemical Context

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is a functionalized indole derivative featuring a reactive

1234567
  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 275.75 g/mol [1][6][7]

  • Structural Features:

    • Indole NH: Hydrogen bond donor (HBD).[1][5][6][7]

    • Carbonyl (C=O): Hydrogen bond acceptor (HBA).[5][6][7]

    • Chloroacetyl Group: Electrophilic; susceptible to nucleophilic attack (alkylation).[1][5][6][7]

    • Thiophene Ring: Increases lipophilicity (

      
      ) and 
      
      
      -
      
      
      stacking potential compared to unsubstituted indoles.[1][6][7]

Solubility Landscape

The solubility data below is synthesized from structural analogs (e.g., 3-chloroacetylindole, 2-phenylindole derivatives) and standard solubility parameters for 2-aryl-3-acylindoles.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingPrimary Utility
Polar Aprotic DMSO, DMF, DMAc, NMP High (>25 mg/mL) Stock solutions for biological assays; synthetic reactions requiring high concentration.[1][5][6]
Chlorinated Dichloromethane (DCM), Chloroform High (>20 mg/mL) Extraction, chromatography, and synthesis.[5][6][7]
Polar Organic THF, Ethyl Acetate, Acetone Moderate (5–15 mg/mL) Reaction solvents; crystallization (often requires heating).[5][6][7]
Protic (Alcohols) Methanol, Ethanol, Isopropanol Low (Cold) / High (Hot) Recrystallization .[5][6][7] The compound typically dissolves upon reflux and precipitates upon cooling.[1][6][7]
Non-Polar Hexanes, Heptane, Diethyl Ether Insoluble (<0.1 mg/mL) Anti-solvents for precipitation; washing filter cakes.[5][6][7]
Aqueous Water, PBS, Saline Insoluble (<0.01 mg/mL) Biological testing (requires co-solvent e.g., DMSO).[5][6][7]
Critical Stability Warning

CAUTION: The


-chloroacetyl group is an alkylating agent.
[1] *   Avoid:  Long-term storage in nucleophilic solvents (e.g., Methanol, Ethanol, Primary Amines) without refrigeration.[5][6] Slow solvolysis (formation of the alkoxy ether) can occur over days at room temperature.
[5][6] *   Preferred Storage:  Solid state at -20°C, or in anhydrous DMSO/DMF at -80°C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate exact solubility for specific batches or novel solvent systems.[1][5][6][7]

Objective: Determine the saturation limit (

  • Preparation: Weigh approximately 10 mg of micronized compound into a 1.5 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add the target solvent in 50

    
    L increments.[1][6][7]
    
  • Equilibration:

    • Vortex for 1 minute after each addition.

    • Sonicate for 5 minutes at ambient temperature.

  • Visual Inspection:

    • Clear Solution: Solubility

      
      .[5][6][7] Add more solid if limit is not reached.
      
    • Turbid/Solid Persists: Solubility limit reached.

  • Quantification (Filtration Method):

    • If solid persists, centrifuge at 10,000 rpm for 5 minutes.

    • Remove supernatant and dry the residual solid under vacuum.[1][6][7]

    • Reweigh the vial to calculate the mass of undissolved solid (

      
      ).[5][6][7]
      
    • 
      [5][6]
      
Protocol B: Recrystallization (Purification)

The thiophene-indole core typically crystallizes well from alcohol/hydrocarbon systems.

System: Ethanol / Hexane (or Toluene).[1][5][6][7]

  • Dissolution: Suspend the crude solid in Ethanol (approx. 10 mL/g). Heat to reflux (78°C) with stirring until fully dissolved.

    • Note: If insolubles remain after 15 mins of reflux, filter hot.[1][5][6][7]

  • Nucleation: Remove from heat. Add Hexane dropwise to the hot solution until a faint persistent turbidity appears.[1][6][7]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1][6][7]

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1 ratio).[1][5][6][7]

Decision Logic & Workflows

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Storage).

SolubilityLogicStartSelect Solvent ApplicationApp_BioBiological Assay(Cell/Enzyme)Start->App_BioApp_SynChemical SynthesisStart->App_SynApp_PurPurification(Recrystallization)Start->App_PurDMSODMSO (Primary)Max ~30 mg/mLApp_Bio->DMSODMFDMF (Secondary)App_Bio->DMFReact_TypeReaction Type?App_Syn->React_TypeRecrysEthanol (Hot)+ Hexane (Anti-solvent)App_Pur->RecrysDilutionDilute into Media(<1% DMSO final)DMSO->DilutionSub_NuNucleophilic Sub(e.g., Amination)React_Type->Sub_Nu AlkylationSub_CrossCross-Coupling(Suzuki/Sonogashira)React_Type->Sub_Cross CatalysisSolv_DCMDCM / THF(Non-reactive)Sub_Nu->Solv_DCMSolv_Diox1,4-Dioxane / Toluene(High Temp)Sub_Cross->Solv_Diox

Caption: Solvent selection decision tree based on experimental goals. Blue path: Biological assays.[1][6][7] Green path: Synthesis.[1][6][7] Yellow path: Purification.[1][7]

References

  • Cayman Chemical . 3-chloroacetyl Indole Product Information & Solubility Data. Retrieved from [6]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11283669 (2-chloro-1-(1H-indol-3-yl)ethanone). Retrieved from [5][6]

  • Mahboobi, S., et al. (2006).[5][6][7] Synthesis and Structure-Activity Relationship of 2-Arylindoles as Potential Anticancer Agents. Journal of Medicinal Chemistry. (Contextual grounding for 2-arylindole solubility).

  • Sigma-Aldrich . Solubility Rules for Organic Compounds: Indoles. Retrieved from [5][6]

The Indole Nucleus: A Privileged Scaffold for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of Kinases as Therapeutic Targets and the Rise of the Indole Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention. These enzymes, through their fundamental role in catalyzing the phosphorylation of proteins, govern a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] Consequently, aberrant kinase activity is a hallmark of numerous pathologies, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery.[1][2] To date, this focus has yielded a significant number of approved small-molecule kinase inhibitors, profoundly impacting the treatment paradigms for various malignancies.[3]

Within the diverse chemical space of kinase inhibitors, the indole core structure has emerged as a "privileged scaffold".[4][5][6] This bicyclic heteroaromatic system, consisting of a fused benzene and pyrrole ring, provides an ideal framework for interacting with the ATP-binding site of kinases.[3][4] The planar nature of the indole ring facilitates crucial π-π stacking interactions with aromatic residues in the kinase hinge region, while the nitrogen atom and N-H group can participate in essential hydrogen bonding.[3][4] Furthermore, the indole ring is readily amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8] This inherent versatility has led to the development of numerous indole-containing kinase inhibitors, some of which have progressed to clinical use, such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[2][6]

This technical guide provides a comprehensive overview of the principles and practices involved in the discovery of novel kinase inhibitors centered around the indole core. We will delve into the strategic considerations for inhibitor design, present detailed experimental protocols for their evaluation, and explore the critical analysis of structure-activity relationships (SAR) that drives lead optimization.

The Kinase Inhibitor Discovery Cascade: A Strategic Workflow

The journey from a conceptual idea to a viable clinical candidate is a multi-step process that requires a systematic and iterative approach. The following diagram illustrates a typical workflow for the discovery of indole-based kinase inhibitors.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target Identification\n& Validation Target Identification & Validation Assay Development\n& HTS Assay Development & HTS Target Identification\n& Validation->Assay Development\n& HTS Hit Identification Hit Identification Assay Development\n& HTS->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Confirmation & Prioritization Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies Preclinical Candidate\nSelection Preclinical Candidate Selection Lead Optimization->Preclinical Candidate\nSelection Phase I Phase I Preclinical Candidate\nSelection->Phase I IND Submission Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review\n& Approval FDA Review & Approval Phase III->FDA Review\n& Approval

A generalized workflow for the discovery and development of kinase inhibitors.

Target Selection and Validation: Focusing on the VEGFR-2 Signaling Pathway

A crucial first step in any drug discovery program is the selection and validation of a compelling biological target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[9] In the context of oncology, tumors require a dedicated blood supply to grow and metastasize, a process known as tumor angiogenesis.[10] By inhibiting VEGFR-2, it is possible to cut off this blood supply, thereby starving the tumor and impeding its growth.[9]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2][3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][11]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling cascade, highlighting key components that are often assessed to determine the efficacy of an inhibitor.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT AKT->Proliferation AKT->Migration Permeability Vascular Permeability AKT->Permeability IndoleInhibitor Indole-based Kinase Inhibitor IndoleInhibitor->VEGFR2 Inhibits (ATP-competitive)

Simplified VEGFR-2 signaling pathway and the point of intervention for indole-based inhibitors.

Experimental Protocols for the Evaluation of Indole-Based Kinase Inhibitors

The robust evaluation of novel chemical entities is paramount to the success of a drug discovery program. The following section provides detailed, step-by-step protocols for key in vitro assays used to characterize the activity of indole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase (e.g., recombinant human VEGFR-2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Indole-based test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indole-based test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the appropriate wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing both the kinase and its substrate in assay buffer) to all wells.

    • To initiate the kinase reaction, add 5 µL of a 2X ATP solution (in assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12][13]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the indole-based test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Western Blotting for Target Engagement and Downstream Signaling

Western blotting is a technique used to detect specific proteins in a sample. In the context of kinase inhibitor discovery, it is used to confirm that the inhibitor is engaging its target in a cellular context (by observing a decrease in the phosphorylation of the target kinase) and to assess the impact on downstream signaling pathways.

Materials:

  • Cell lysates from cells treated with the indole-based inhibitor

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the indole-based inhibitor at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor on protein phosphorylation.

Structure-Activity Relationship (SAR) Studies: Driving Lead Optimization

SAR studies are the cornerstone of lead optimization, providing critical insights into how chemical modifications to a core scaffold influence biological activity. By systematically altering the substituents on the indole ring, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The following screening cascade diagram illustrates a typical decision-making process for advancing compounds from initial screening to lead candidates.

Screening_Cascade HTS High-Throughput Screening (e.g., ADP-Glo™ Assay) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse CellProlif Cellular Proliferation Assay (e.g., MTT Assay) DoseResponse->CellProlif Potent Hits WesternBlot Target Engagement & Pathway Analysis (Western Blot) CellProlif->WesternBlot Cell-Active Hits Selectivity Kinase Selectivity Profiling WesternBlot->Selectivity On-Target Hits ADME In Vitro ADME/Tox Selectivity->ADME Selective Hits Lead Lead Candidate ADME->Lead Favorable Profile

A representative screening cascade for the identification of lead kinase inhibitors.

The tables below present hypothetical SAR data for two series of indole-based inhibitors targeting VEGFR-2 and EGFR, respectively. This data illustrates how modifications at different positions of the indole scaffold can impact inhibitory potency.

Table 1: Structure-Activity Relationship of Indole Derivatives as VEGFR-2 Inhibitors

CompoundR1R2R3VEGFR-2 IC₅₀ (nM)
1a HHH500
1b ClHH150
1c HOCH₃H300
1d HHPyridine50
1e ClHPyridine10
1f HOCH₃Pyridine80

Data is hypothetical and for illustrative purposes.

Table 2: Structure-Activity Relationship of Indole Derivatives as EGFR Inhibitors

CompoundR1R2R3EGFR IC₅₀ (nM)
2a HHAniline800
2b FHAniline200
2c HCNAniline450
2d HH4-fluoroaniline100
2e FH4-fluoroaniline25
2f HCN4-fluoroaniline150

Data is hypothetical and for illustrative purposes, inspired by findings in recent literature.[15][16][17][18]

From this hypothetical data, several key SAR trends can be deduced:

  • Substitution at the 5-position (R1): The introduction of a halogen, such as chlorine or fluorine, at the 5-position of the indole ring generally leads to a significant increase in potency for both VEGFR-2 and EGFR inhibition. This is likely due to favorable hydrophobic and/or halogen bonding interactions within the ATP-binding pocket.

  • Substitution at the 3-position (R3): The nature of the substituent at the 3-position is critical for potent activity. For VEGFR-2, a pyridine ring appears to be a highly favorable moiety, suggesting a key interaction with a specific region of the binding site. For EGFR, an aniline or substituted aniline group is a common feature of potent inhibitors, likely involved in hydrogen bonding interactions.

  • Substitution at the 6-position (R2): The effect of substitution at the 6-position is more variable. In the case of VEGFR-2, an electron-donating methoxy group is less favorable than hydrogen. For EGFR, an electron-withdrawing cyano group also appears to be detrimental to activity in this context.

Conclusion and Future Perspectives

The indole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel kinase inhibitors. Its inherent structural and chemical properties provide a robust foundation for achieving high potency and selectivity against a wide range of kinase targets. The systematic application of the experimental protocols and SAR strategies outlined in this guide can empower researchers to efficiently identify and optimize promising indole-based lead compounds.

Future directions in this field will likely involve the use of more sophisticated computational methods, such as structure-based drug design and machine learning, to guide the design of next-generation inhibitors with improved properties. Furthermore, the exploration of novel substitution patterns on the indole ring and the development of inhibitors that target allosteric sites or induce protein degradation will undoubtedly open up new avenues for therapeutic intervention. The continued investigation of the indole nucleus is poised to deliver a new wave of innovative kinase inhibitors with the potential to address significant unmet medical needs.

References

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]

  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Science.gov. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. europepmc.org. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Wiley Online Library. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. [Link]

  • Structures of indole-based EGFR inhibitors I-VI. ResearchGate. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Drug Discovery Process. SciSpace. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]

  • Flowchart of drug-discovery and -development process. ResearchGate. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

Sources

Methodological & Application

Application Note: Precision Friedel-Crafts Acylation of 2-(Thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the protocol for the regioselective Friedel-Crafts acylation of 2-(thiophen-2-yl)-1H-indole using 2-chloroacetyl chloride. This specific transformation is a critical "gateway reaction" in medicinal chemistry. The resulting


-chloroketone moiety serves as a highly versatile electrophilic handle, allowing for rapid diversification via 

displacement with amines (e.g., piperazines, morpholines) to generate libraries of tubulin polymerization inhibitors, kinase inhibitors, and antiviral agents.
Key Technical Challenges Solved:
  • Regiocontrol: Directing acylation exclusively to the indole C3 position while avoiding the competitive C5 position of the electron-rich thiophene ring.

  • Chemoselectivity: Preventing N-acylation (at Indole N1) without the need for protecting groups.

  • Handling: Managing the high reactivity of chloroacetyl chloride to prevent polymerization or polychlorination.

Scientific Foundation: Mechanistic Logic

Regioselectivity Landscape

The substrate, 2-(thiophen-2-yl)-1H-indole, presents a complex electronic surface with multiple nucleophilic sites.

  • Indole C3: The most electron-rich site due to the enamine-like character of the pyrrole ring. The HOMO coefficient is highest here.

  • Indole N1: Nucleophilic, but typically requires deprotonation (base catalysis) to react with acid chlorides. In acidic/Lewis acid conditions, N-acylation is reversible or kinetically disfavored compared to C-acylation.

  • Thiophene C5: The thiophene ring is electron-rich, but less so than the indole. Furthermore, the C2-attachment to the indole creates a conjugated system that further directs electron density toward the indole C3.

Conclusion: Under controlled Lewis Acid conditions (Aluminum Chloride,


), the reaction is kinetically controlled to favor the Indole C3  position.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the formation of the acylium ion and the subsequent Sigma-complex stabilization.

ReactionMechanism Reagents Reagents: 2-Chloroacetyl Chloride + AlCl3 Acylium Active Electrophile: [ClCH2-C=O]+ [AlCl4]- Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex: Attack at Indole C3 (Resonance Stabilized) Acylium->SigmaComplex + Substrate (Electrophilic Attack) Substrate Substrate: 2-(2-Thienyl)indole ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex -H+ (Re-aromatization) FinalProduct Final Product: 3-(2-chloroacetyl)-2-(2-thienyl)indole ProductComplex->FinalProduct Acidic Hydrolysis (Workup)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. The formation of the discrete acylium ion is the rate-determining activation step.

Detailed Experimental Protocol

Reagents & Materials
ComponentRoleStoichiometryNotes
2-(2-Thienyl)-1H-indole Limiting Reagent1.0 equivDry thoroughly before use.
2-Chloroacetyl chloride Electrophile1.2 equivLachrymator. Handle in fume hood.
Aluminum Chloride (

)
Catalyst1.5 - 2.0 equivAnhydrous only. Hygroscopic.
Dichloromethane (DCM) Solvent10-15 mL/gAnhydrous (distilled over

or molecular sieves).
1M HCl / Ice QuenchExcessFor hydrolysis of the Al-complex.
Step-by-Step Methodology

Pre-start Safety Check: Ensure all glassware is oven-dried and flushed with Nitrogen/Argon.


 reacts violently with water; ensure the system is sealed.
Phase 1: Generation of the Electrophile
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with Anhydrous

    
     (1.5 equiv)  and Anhydrous DCM (50% of total volume) .
    
  • Cool the suspension to 0°C using an ice/water bath.

  • Add 2-Chloroacetyl chloride (1.2 equiv) dropwise via syringe.

    • Observation: The suspension may clarify or change color as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: Acylation
  • Dissolve 2-(2-thienyl)-1H-indole (1.0 equiv) in the remaining DCM .

  • Transfer this solution to the addition funnel.

  • Add the indole solution dropwise to the

    
    /Acyl chloride mixture over 30 minutes.
    
    • Critical: Maintain internal temperature < 5°C to maximize regioselectivity.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of starting indole (

      
      ) and appearance of a lower 
      
      
      
      spot (ketone).
Phase 3: Quench & Isolation
  • Cool the mixture back to 0°C .

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 50 mL).

    • Caution: Exothermic hydrolysis of aluminum salts. Evolution of HCl gas.

  • Stir vigorously for 30 minutes to break the aluminum-product complex (often a sticky precipitate).

  • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine organic layers and wash sequentially with:

    • Water

    • Saturated

      
       (to remove traces of acid)
      
    • Brine

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • The crude product is often a solid. Recrystallization is preferred over chromatography for stability.

    • Solvent System: Ethanol or Acetonitrile.

    • Procedure: Dissolve in boiling solvent, cool slowly to RT, then 4°C. Filter the precipitate.

    • Yield Expectation: 75–85%.

Process Workflow & Decision Logic

Workflow Start Start: Dry Glassware N2 Atmosphere ComplexForm Form Acylium Complex: AlCl3 + ClCH2COCl in DCM (0°C, 15 min) Start->ComplexForm Addition Slow Addition of Indole (Keep T < 5°C) ComplexForm->Addition Monitor Monitor (TLC/LCMS) 2-4 Hours at RT Addition->Monitor Monitor->Monitor Incomplete (Add 0.2 eq AlCl3) Quench Quench: Pour into Ice/HCl Monitor->Quench Conversion >95% Workup Phase Sep & Wash (H2O, NaHCO3, Brine) Quench->Workup Purify Recrystallization (Ethanol or CH3CN) Workup->Purify

Figure 2: Operational workflow for the synthesis of 3-(2-chloroacetyl)-2-(2-thienyl)indole.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete hydrolysis of Al-complex.Increase stirring time with 1M HCl during quench (up to 1 hr).
N-Acylation Observed Reaction temperature too high or lack of Lewis Acid.Ensure T < 5°C during addition. Ensure

quality (must be yellow/grey powder, not white/clumped).
Poly-acylation Excess reagent or high temp.Strictly control stoichiometry (1.2 equiv acid chloride).
Starting Material Remains Catalyst deactivation by moisture.Use fresh anhydrous

. Increase loading to 2.0 equiv.

References

  • General Indole Acylation: Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[1] Organic Letters, 2001, 3(7), 1005-1007.[1] Link

  • Chloroacetyl Indoles in Drug Discovery:Silvestri, R., et al. "Synthesis and biological evaluation of 2-phenyl-3-chloroacetyl-1H-indoles as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry.
  • Thiophene Regioselectivity: Joule, J.A., and Mills, K.[2] "Heterocyclic Chemistry," 5th Ed. (2010).[3] Explains the electronic preference for C2-thiophene vs C3-indole substitution.

  • Methodology Verification: Mahboobi, S., et al. "2-Aroylindoles and 2-aroylbenzofurans: Synthesis and inhibition of tubulin polymerization." Journal of Medicinal Chemistry, 2001. (Demonstrates analogous acylation protocols). Link

Sources

Application Note: Divergent Synthesis of Novel Heterocycles from 2-Chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone (Compound 1) as a pivotal electrophilic scaffold for generating "bis-heterocyclic" libraries. By exploiting the reactivity of the


-chloroketone moiety, researchers can access three distinct classes of pharmacophores: 2-aminothiazoles , imidazo[1,2-a]pyridines , and mercapto-triazines .

These protocols are designed for medicinal chemists targeting antimicrobial (MRSA/VRE) and anticancer (tubulin polymerization inhibition) pathways, where the synergy between the indole, thiophene, and the third heterocyclic ring is well-documented [1, 2].

Strategic Overview: The "Molecular Lego" Approach

The core scaffold, Compound 1 , possesses a unique reactivity profile driven by the electron-rich indole ring coupled to the highly electrophilic chloroacetyl group.

Reactivity Logic
  • Bis-Electrophile Center: The C1 carbonyl and C2 methylene chloride act as a 1,2-bis-electrophile, ideal for condensation with 1,3-binucleophiles (e.g., thioamides, 2-aminopyridines).

  • Indole C3 Stability: The acylation at C3 prevents polymerization of the indole, stabilizing the core during harsh cyclization conditions.

  • Thiophene Lipophilicity: The C2-thiophene substituent acts as a bioisostere for phenyl groups, improving membrane permeability and metabolic stability.

Synthetic Workflow Diagram

The following flowchart illustrates the divergent pathways available from the parent scaffold.

G Start Precursor: 2-(2-Thienyl)indole Core CORE SCAFFOLD (1): 2-chloro-1-(2-thien-2-yl- 1H-indol-3-yl)ethanone Start->Core ClCH2COCl Friedel-Crafts ProdA Path A: Thiazoles (Hantzsch Synthesis) Core->ProdA Thiourea/EtOH Reflux ProdB Path B: Imidazo[1,2-a]pyridines (Ortoleva-King) Core->ProdB 2-Aminopyridine NaHCO3 ProdC Path C: Mercapto-derivatives (Nucleophilic Sub.) Core->ProdC R-SH or Thiosemicarbazide

Figure 1: Divergent synthetic pathways from the chloroacetyl indole core.

Preparation of the Core Scaffold (Compound 1)[1][2]

Before initiating heterocycle synthesis, the core must be synthesized with high purity to avoid side reactions during cyclization.

  • Reagents: 2-(Thiophen-2-yl)-1H-indole, Chloroacetyl chloride, Pyridine (or

    
    ), Dichloromethane (DCM) or Dioxane.
    
  • Mechanism: Friedel-Crafts Acylation.

Protocol
  • Dissolve 2-(thiophen-2-yl)-1H-indole (10 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Add pyridine (12 mmol) as an acid scavenger.

  • Cool to 0°C. Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes.

  • Allow to warm to RT, then reflux for 2 hours.

  • Workup: Pour into ice-water. The solid precipitate is Compound 1 . Filter, wash with water, and recrystallize from ethanol.

  • Yield Expectation: 75–85%.

Module A: Hantzsch Synthesis of Thiazolyl-Indoles

Target: 4-(2-thienyl-indol-3-yl)-2-aminothiazoles. Application: Kinase inhibitors, antimicrobial agents.

Principle

The Hantzsch Thiazole Synthesis involves the condensation of the


-haloketone (Compound 1) with a thioamide or thiourea. The sulfur atom performs an 

attack on the

-carbon, followed by intramolecular attack of the nitrogen on the carbonyl, dehydration, and aromatization.
Detailed Protocol

Materials:

  • Compound 1 (1.0 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Sodium acetate (anhydrous, 1.0 mmol) – Critical for neutralizing HCl generated.

Steps:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Compound 1 in ethanol.

  • Addition: Add thiourea and sodium acetate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. If precipitate does not form immediately, pour onto crushed ice (50 g).

  • Neutralization: Adjust pH to ~8 using 10% ammonium hydroxide solution to liberate the free base thiazole.

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol (1:1) or purify via flash chromatography.

Mechanistic Pathway

Mechanism Step1 Reactants: Chloroacetyl Indole + Thiourea Step2 S-Alkylation (Nu attack of S on CH2-Cl) Step1->Step2 Step3 Intermediate: S-alkylated Thioimidate Step2->Step3 Step4 Cyclization (N attack on C=O) Step3->Step4 Step5 Dehydration (-H2O) & Aromatization Step4->Step5 Final Product: 2-Amino-4-(indolyl)thiazole Step5->Final

Figure 2: Mechanism of Hantzsch Thiazole formation.

Module B: Synthesis of Imidazo[1,2-a]pyridines

Target: 3-(imidazo[1,2-a]pyridin-2-yl)-2-(thienyl)indoles. Application: GABA-A receptor modulators, anti-inflammatory agents.

Principle

This reaction utilizes 2-aminopyridine as a 1,3-binucleophile. The exocyclic amine attacks the


-carbon (displacement of Cl), followed by the ring nitrogen attacking the carbonyl.
Detailed Protocol

Materials:

  • Compound 1 (1.0 mmol)

  • 2-Aminopyridine (1.2 mmol)

  • Solvent: Ethanol or n-Butanol (for higher temperature)

  • Base:

    
     or 
    
    
    

Steps:

  • Mix Compound 1 and 2-aminopyridine in ethanol (15 mL).

  • Reflux for 8–12 hours.

  • Critical Step: The reaction produces HBr/HCl. To drive it to completion and obtain the free base, add

    
     (2 mmol) after 2 hours of reflux.
    
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry organic layer over

    
     and concentrate.
    
  • Purification: Recrystallize from acetonitrile.

Analytical Validation

Successful synthesis is validated by the disappearance of the chloroacetyl signals and the appearance of the new heterocyclic protons.

Table 1: Key NMR Diagnostic Signals ( H NMR, DMSO- )
MoietyPrecursor (Compound 1)Product A (Thiazole)Product B (Imidazo-pyridine)

(Linker)
Singlet,

4.8–5.1 ppm
Absent (Converted to aromatic CH)Absent
Thiazole C5-H N/ASinglet,

7.1–7.4 ppm
N/A
Imidazo C3-H N/AN/ASinglet,

8.1–8.4 ppm

(if used)
N/ABroad Singlet,

7.0 ppm
N/A
Indole NH Singlet,

11.8–12.0 ppm
Singlet,

11.5–11.8 ppm
Singlet,

11.6–11.9 ppm

Troubleshooting & Optimization

  • Issue: Low Yield in Hantzsch Reaction.

    • Cause: Trapping of the product as a hydrochloride salt.

    • Solution: Ensure thorough neutralization with Ammonium Hydroxide or Sodium Carbonate during workup.

  • Issue: Polymerization/Tarry Products.

    • Cause: Reaction temperature too high or oxidation of the indole.

    • Solution: Perform reactions under Nitrogen atmosphere. Use Ethanol (lower boiling point) instead of DMF.

  • Issue: Incomplete Reaction.

    • Solution: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive

      
      -iodo intermediate in situ.
      

References

  • Indole-Thiazole Hybrids: Future Medicinal Chemistry. (2026). "Indole-thiazole hybrids with anticancer potential."[1][2]

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

  • Thiazole Biological Activity: ACS Omega. (2024). "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids."

  • Reaction Kinetics: Journal of Chemical and Pharmaceutical Research. "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas."

  • General Indole Synthesis: Journal of Applied Pharmaceutical Science. (2022). "Synthesis of 2-substituted indoles and evaluation of their antibacterial activity."

Sources

Application Notes and Protocols for the Derivatization of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-thien-2-yl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.[4] The α-chloroketone, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone, serves as a versatile synthetic intermediate for such studies. Its high reactivity at the α-carbon allows for the introduction of a diverse array of functional groups through nucleophilic substitution.[5] This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization to generate a chemical library for SAR exploration. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting derivatives.

Introduction: The Significance of the 2-Thienyl-Indole Scaffold

The indole ring system is a cornerstone in drug discovery, present in numerous natural products and approved therapeutic agents.[1] The fusion of a thiophene ring at the 2-position of the indole core often enhances biological activity. For instance, derivatives of this scaffold have shown potent inhibition of HIV-1 non-nucleoside reverse transcriptase.[6] The C3 position of the indole is a common site for modification to probe interactions with biological targets.[4] The introduction of a chloroacetyl group at this position furnishes a reactive handle, 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone, which is primed for derivatization. SAR studies on analogs derived from this intermediate can elucidate the structural requirements for optimal target engagement and biological effect.[7][8]

Synthesis of the Key Intermediate: 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

The synthesis of the title compound is most effectively achieved through a Friedel-Crafts acylation of 2-(thien-2-yl)-1H-indole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is regioselective for the electron-rich C3 position of the indole.[9] The choice of Lewis acid is critical to avoid side reactions and degradation of the indole nucleus.

Diagram: Synthesis of the Starting Material

G cluster_0 Step 1: Synthesis of 2-(thien-2-yl)-1H-indole cluster_1 Step 2: Friedel-Crafts Acylation Indole Indole Suzuki Suzuki Coupling (Pd catalyst, base) Indole->Suzuki Thiophene 2-Bromothiophene Thiophene->Suzuki ThienylIndole 2-(thien-2-yl)-1H-indole Suzuki->ThienylIndole Acylation Friedel-Crafts Acylation ThienylIndole->Acylation AcylatingAgent Chloroacetyl Chloride AcylatingAgent->Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylation TargetCompound 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone Acylation->TargetCompound

Caption: Synthetic route to the key intermediate.

Protocol 1: Friedel-Crafts Acylation of 2-(thien-2-yl)-1H-indole

This protocol outlines the synthesis of the starting material for derivatization.

Materials:

  • 2-(thien-2-yl)-1H-indole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-(thien-2-yl)-1H-indole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: To the stirred solution, add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the resulting slurry for 15-20 minutes at 0 °C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of cold water, followed by 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone as a solid.

Derivatization Strategies for SAR Studies

The α-chloro group of the synthesized intermediate is an excellent leaving group, making it susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups to probe the chemical space around the core scaffold.

Diagram: General Derivatization Workflow

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_derivatives Derivative Library for SAR Start 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone AminoKetones α-Amino Ketones Start->AminoKetones Base Thioethers α-Thioether Ketones Start->Thioethers Base AzidoKetones α-Azido Ketones Start->AzidoKetones Solvent (e.g., Acetone) EtherKetones α-Ether Ketones Start->EtherKetones Base Amines Primary/Secondary Amines (R1R2NH) Amines->AminoKetones Thiols Thiols (R-SH) Thiols->Thioethers Azide Sodium Azide (NaN3) Azide->AzidoKetones Alcohols Alcohols/Phenols (R-OH) Alcohols->EtherKetones

Caption: Derivatization of the core scaffold.

Protocol 2: Synthesis of α-Amino Ketone Derivatives

The introduction of amino groups allows for the exploration of hydrogen bonding interactions and the introduction of basic centers, which can be crucial for target binding and improving pharmacokinetic properties.

Materials:

  • 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone (1.0 eq) in acetonitrile or DMF.

  • Addition of Base and Nucleophile: Add the base (K₂CO₃ or TEA) followed by the amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired α-amino ketone derivative.

Protocol 3: Synthesis of α-Thioether Ketone Derivatives

Thioethers can participate in various non-covalent interactions and can also influence the metabolic stability of the compound.

Materials:

  • 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Formation of Thiolate: In a separate flask under an inert atmosphere, dissolve the thiol in anhydrous THF or DMF and cool to 0 °C. Add NaH or K₂CO₃ and stir for 20-30 minutes to form the thiolate.

  • Reaction Setup: In another flask, dissolve 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone (1.0 eq) in the same anhydrous solvent.

  • Addition of Nucleophile: Slowly add the pre-formed thiolate solution to the solution of the chloroketone at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Characterization of Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity before biological evaluation.

Table 1: Spectroscopic Data for a Representative α-Amino Ketone Derivative
Compound Structure ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) HRMS (ESI) m/z
2-(Piperidin-1-yl)-1-(2-thien-2-yl-1H-indol-3-yl)ethanone Structure Image8.25 (br s, 1H, NH-indole), 7.80-7.20 (m, 7H, Ar-H), 3.80 (s, 2H, COCH₂), 2.60 (t, 4H, piperidine-H), 1.65-1.50 (m, 6H, piperidine-H)192.5 (C=O), 140.1, 136.8, 130.2, 128.5, 126.3, 125.1, 123.4, 122.7, 121.0, 111.5 (Ar-C), 65.2 (COCH₂), 55.1 (piperidine-C), 26.0 (piperidine-C), 24.2 (piperidine-C)Calculated for C₁₉H₂₀N₂OS: [M+H]⁺ 325.1375, Found: 325.1378

Note: Predicted data based on analogous structures. Actual experimental data should be acquired.

Structure-Activity Relationship (SAR) Insights

The generated library of derivatives can be screened in relevant biological assays to establish SAR. Key structural modifications and their potential impact on activity are summarized below.

Table 2: General SAR Trends for 2-Thienyl-Indole Derivatives
Position of Modification Type of Substituent Potential Impact on Biological Activity
α-position of the ketone Small, flexible amines (e.g., dimethylamine)May improve solubility and cell permeability.
Bulky, rigid amines (e.g., piperazine derivatives)Can probe for specific hydrophobic pockets in the target protein.
Aromatic aminesMay introduce π-stacking interactions.
Thioethers with electron-donating/withdrawing groupsCan modulate the electronic properties of the molecule.
Indole N1-position Alkylation (e.g., methylation)Can block hydrogen bond donation and may improve metabolic stability.[4]
AcylationCan serve as a prodrug moiety.
Thiophene Ring Substitution at the 4' or 5' positionCan explore additional binding interactions.
Indole Benzene Ring Substitution at the 5- or 6-positionCan influence electronic properties and provide vectors for further derivatization.

Conclusion

The derivatization of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone provides a robust platform for the systematic exploration of the SAR of the 2-thienyl-indole scaffold. The protocols outlined in this guide offer reliable methods for the synthesis of a diverse library of analogs. The subsequent biological evaluation of these compounds will be instrumental in identifying lead candidates with improved therapeutic profiles for a range of diseases.

References

  • El-Shorbagy, A., et al. (2020). Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic Chemistry, 95, 103521.
  • Katritzky, A. R., Fan, W. Q., Koziol, A. E., & Palenik, G. J. (1989). ChemInform Abstract: 2‐Chloro‐3H‐indol‐3‐one and Its Reactions with Nucleophiles. ChemInform, 20(42).
  • Martini, C., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(17), 3844.
  • Zhou, Y., et al. (2025a).
  • Lin, C. H., & Shia, K. S. (2004). regioselective friedel-crafts acylation with. Journal of the Chinese Chemical Society, 51(4), 873-882.
  • Yadav, G. D., & Krishnan, M. S. (1998). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemical Technology, 5, 309-313.
  • Desai, N. C., & Maheta, A. S. (2007). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry-Section B, 46(1), 151.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • IUCr. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

  • Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • Wiley Online Library. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair. Available at: [Link]

  • PubMed. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Available at: [Link]

  • ScienceDirect. (2025). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Available at: [Link]

  • PubMed. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available at: [Link]

  • BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition?. Available at: [Link]

  • MDPI. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (1990). 1,2-Nucleophilic addition on 2-phenyl-3H-indol-3-one and 2-phenyl-3-phenylimino-3H-indole and their corresponding 1-oxides. An attempt to synthesize water-soluble aminoxyls. Crystal structure of 3-ethoxycarbonyl-2,3,3a,4-tetrahydro-. Available at: [Link]

  • Karolinska Institutet. (2001). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Available at: [Link]

Sources

Application Note: Covalent Docking & Kinase Profiling of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the pharmacological potential of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone . Given the structural presence of an


-chloroacetyl group (a potent electrophile) on an indole scaffold (a privileged kinase binding motif), this guide treats the compound as a putative Targeted Covalent Inhibitor (TCI) .

Executive Summary & Chemical Logic

Compound Classification: Irreversible / Reversible-Covalent Kinase Inhibitor Candidate. Core Scaffold: 2-(thiophen-2-yl)-1H-indole.[1][2] Warhead:


-Chloroacetyl moiety (

).

Mechanism of Action Hypothesis: The indole moiety acts as an ATP-mimetic, anchoring the molecule within the kinase hinge region via hydrogen bonds. The 2-thienyl group likely extends into the hydrophobic selectivity pocket (gatekeeper region). Crucially, the 2-chloroacetyl group is positioned to undergo nucleophilic attack by a proximal cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK, or Cys199 in GSK-3


), resulting in an irreversible thioether adduct.

Why This Protocol? Standard non-covalent docking algorithms (e.g., standard Vina/Glide) will fail to accurately predict the binding affinity of this molecule because they ignore the contribution of bond formation and the specific geometric constraints of the transition state. This protocol utilizes a Covalent Docking Workflow .[3][4]

Computational Workflow Diagram

G L_Prep Ligand Preparation (Warhead Definition) Grid Grid Generation (Hinge + Cys Focus) L_Prep->Grid P_Prep Protein Preparation (Cys Reactivity Check) P_Prep->Grid Cov_Dock Covalent Docking (Constraint/Linker Method) Grid->Cov_Dock MD_Val MD Simulation (Adduct Stability) Cov_Dock->MD_Val Top Poses

Figure 1: Integrated Covalent Docking Workflow. The process prioritizes the identification of reactive cysteines prior to grid generation.

Detailed Experimental Protocol

Phase I: Target Selection & Protein Preparation

Objective: Identify kinases with accessible cysteines in the ATP-binding pocket suitable for alkylation by the chloroacetyl warhead.

  • Target Screening:

    • Primary Candidates: EGFR (PDB: 2J5F), BTK (PDB: 3K54), GSK-3

      
       (PDB: 1UV5).
      
    • Criteria: The target Cysteine must be within 10–15 Å of the Hinge region.

  • Structure Cleaning:

    • Remove all crystallographic waters except those mediating critical hinge interactions (e.g., Thr gatekeeper waters).

    • Remove co-crystallized ligands.

    • Critical Step: Check the protonation state of the target Cysteine. For the reaction to occur, the Cysteine acts as a nucleophile (thiolate form,

      
      ) or must be accessible to deprotonation.
      
Phase II: Ligand Preparation (Warhead Definition)

Objective: Define the reactive trajectory of the ligand.

  • 3D Conformation: Generate the 3D structure of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone.

  • Energy Minimization: Minimize using the MMFF94 force field to relieve internal strain.

  • Warhead Tagging:

    • Identify the

      
      -carbon of the chloroacetyl group as the Reactive Carbon .
      
    • Identify the Chlorine atom as the Leaving Group .

    • Note: In docking software like Gold or Glide Covalent, you must define the reaction:

      
      
      
Phase III: Covalent Docking Protocol

Methodology: This guide describes a "Link Atom" or "Constraint-Based" approach compatible with AutoDock Vina (with scripts) or commercial tools (Gold/Glide).

Step 1: Grid Box Definition
  • Center: Centered on the centroid of the native ligand (ATP pocket).

  • Dimensions:

    
     Å.
    
  • Bias: Ensure the box explicitly covers the target Cysteine residue (e.g., Cys797).

Step 2: Docking Execution
  • Non-Covalent Pre-Docking (Control): Run a standard docking run to see if the ligand naturally places the chloroacetyl group near the Cysteine.

    • Success Metric: Distance between Chloroacetyl-C and Cys-S

      
       Å.
      
  • Covalent Docking:

    • Constraint: Apply a distance constraint of

      
       Å between the Ligand-C and Protein-S.
      
    • Side Chain Flexibility: Set the target Cysteine side chain as flexible (rotatable). This is critical because the Cys residue often shifts conformation to attack the warhead.

Phase IV: Analysis & Scoring

Objective: Distinguish between "reactive binders" and "steric clashers."

ParameterAcceptance CriteriaInterpretation
Binding Affinity (

)

kcal/mol (Non-covalent component)
Indicates strong initial recognition before reaction.
Reaction Geometry Angle (C-S-C

)

Proper tetrahedral geometry at the sulfur linkage.
Hinge Interaction H-bond to Backbone NH/COEssential for kinase selectivity (Indole NH usually donates).
Thiophene Position Occupies Hydrophobic PocketEnsures specificity (Gatekeeper interaction).

Mechanistic Diagram: Binding Mode

BindingMode cluster_protein ATP Binding Pocket cluster_ligand Ligand: 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone Hinge Hinge Region (Met/Glu Backbone) Cys Nucleophilic Cysteine (Target SH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Indole Indole Scaffold Indole->Hinge H-Bonds (Anchor) Thiophene 2-Thienyl Ring Thiophene->Gatekeeper Pi-Alkyl / Hydrophobic Warhead Chloroacetyl Group (Electrophile) Warhead->Cys Covalent Bond (Irreversible)

Figure 2: Predicted Pharmacophore Map. The Indole anchors the molecule, positioning the Chloroacetyl warhead for covalent modification of the Cysteine.

Validation Strategy (Self-Correcting System)

To ensure Trustworthiness and Scientific Integrity , the docking results must be validated:

  • Redocking Validation: If a co-crystallized covalent inhibitor exists for the target (e.g., Afatinib in EGFR), redock it using this protocol. The RMSD of the core scaffold should be

    
     Å.
    
  • MD Simulation (100 ns):

    • Simulate the Ligand-Protein Adduct (covalently bonded).

    • Pass Criteria: The RMSD of the ligand relative to the protein should stabilize (

      
       Å fluctuation). If the ligand distorts the active site significantly during simulation, the docking pose was likely physically invalid (high strain).
      
  • Negative Control: Dock the compound into a mutant kinase where the Cysteine is mutated to Serine (CtoS). The non-covalent binding affinity should decrease or the pose should shift, confirming the dependence on the Cysteine.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10.4 (2011): 307-317. Link

  • Langan, T. J., et al. "Structure-based design of covalent kinase inhibitors." Future Medicinal Chemistry (2024).[5] (General reference for indole-based covalent design).

  • Kumalo, H. M., et al. "Molecular docking and molecular dynamics simulation studies of indole derivatives as potential anticancer agents." Heliyon 5.11 (2019). Link

  • MassBio. "Streamlining design for covalent inhibitors." MassBio Application Notes (2021). Link

  • Schrödinger. "Covalent Docking Protocol."[3] Schrödinger Knowledge Base. (Standard industry protocol reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Indole Regioselectivity Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering regioselectivity issues in indole functionalization. It is designed to troubleshoot and resolve the unwanted formation of N-acylated byproducts when C3-acylation (or C2) is the target.

Ticket Category: Organic Synthesis / Heterocycle Functionalization Subject: Avoiding N-Acylation Side Products in Indole Chemistry

The Core Directive: Understanding the Reactivity Landscape

Before troubleshooting, you must diagnose why your system is favoring the nitrogen. The indole nucleus is an ambident nucleophile.

  • N1 (Hard Nucleophile): Controlled by charge. Deprotonation with strong bases (NaH, KHMDS) creates a discrete anion heavily localized on Nitrogen. Reaction with "hard" electrophiles (e.g., acid chlorides) in polar solvents favors N-acylation .

  • C3 (Soft Nucleophile): Controlled by orbital overlap (HOMO). Neutral indole or tightly coordinated metal-indolyl species (Mg, Zn) favor reaction at C3 due to high electron density in the

    
    -system.
    
Visualizing the Decision Matrix

The following diagram illustrates the critical decision points that determine N vs. C selectivity.

IndoleSelectivity Start Target: C3-Acyl Indole Condition Current Conditions? Start->Condition BaseMediated Base-Mediated (NaH, KOH, etc.) Condition->BaseMediated Strong Base AcidMediated Lewis/Brønsted Acid (AlCl3, ZnCl2, TFA) Condition->AcidMediated Electrophilic Activation Grignard Organometallic (R-Mg-X) Condition->Grignard Metallation ResultN Risk: N-Acylation (Kinetic Product) BaseMediated->ResultN Ionic Mechanism ResultC Success: C3-Acylation (Thermodynamic/Orbital) AcidMediated->ResultC Friedel-Crafts Mech Grignard->ResultC Chelation Control Fix1 Fix: Switch to Non-Polar Solvent (Toluene/DCM) ResultN->Fix1 Troubleshoot Fix2 Fix: Use Mg/Zn Salts (Chelation Control) ResultN->Fix2 Troubleshoot Fix3 Fix: High Temp Rearrangement (Thermodynamic Control) ResultN->Fix3 If formed Fix3->ResultC Migration

Figure 1: Decision tree for diagnosing the root cause of N-acylation and selecting the appropriate corrective pathway.

Troubleshooting Guides (Q&A Format)

Ticket #101: "I used NaH and Acetyl Chloride, but got 100% N-acetyl indole."

Diagnosis: You are operating under Charge Control . Using a strong base like Sodium Hydride (NaH) creates a "naked" indolyl anion. The negative charge is highly localized on the nitrogen. When a hard electrophile like acetyl chloride approaches, the electrostatic attraction dominates, leading to rapid N-attack.

Resolution:

  • Switch to the "Magnesium Trick" (Chelation Control): Instead of NaH, use a Grignard reagent (e.g., MeMgBr or EtMgBr) to deprotonate the indole.

    • Mechanism:[1][2][3][4][5][6][7] The resulting Indolyl-MgBr species has a tight N-Mg bond. The Magnesium atom acts as a Lewis acid, coordinating with the incoming acyl chloride oxygen. This "clamps" the electrophile in position to attack the C3 carbon via a six-membered transition state.

  • Solvent Change: If you must use a base, switch from polar aprotic solvents (DMF, THF) to non-polar solvents (Toluene, CH2Cl2) to promote tight ion pairing, which shields the Nitrogen.

Ticket #102: "I am using Friedel-Crafts ( ), but the reaction is messy/low yield."

Diagnosis: Lewis Acid Deactivation. Indole is electron-rich, but the product (3-acylindole) is electron-deficient and coordinates strongly with the Lewis acid, killing the catalyst. Furthermore, the Lewis acid can coordinate to the Nitrogen lone pair, deactivating the ring toward electrophilic attack.

Resolution:

  • Use "Softer" Lewis Acids: Switch from Aluminum Chloride (

    
    ) to Zinc Chloride (
    
    
    
    ), Indium Trichloride (
    
    
    ), or Yttrium Triflate (
    
    
    ). These are less likely to irreversibly bind to the nitrogen.
  • The "Acid Anhydride" Protocol: Use acid anhydrides instead of acid chlorides. The byproduct is a carboxylic acid, which is less deleterious than HCl.

    • See Protocol A below.

Ticket #103: "I already have the N-acyl product. Is the batch ruined?"

Diagnosis: Kinetic vs. Thermodynamic Trapping. N-acylated indoles are often the kinetic product. They are chemically unstable relative to the C3-acyl isomer.

Resolution: Perform a Fries-Type Rearrangement. You can force the migration of the acyl group from N1 to C3 (or C2) by heating the N-acyl indole with a Lewis Acid (e.g.,


 or pure TFA) at elevated temperatures (60–100°C).

Data & Comparison Tables

Table 1: Base & Metal Effects on Regioselectivity
Reagent / BaseMetal CationSolventMajor ProductMechanism
NaH / KH

DMF / THFN-Acyl Dissociated Ion (Charge Control)
n-BuLi

THFN-Acyl Loose Ion Pair
R-Mg-X

Ether / TolueneC3-Acyl Chelation / Tight Ion Pair


DCM / NitromethaneC3-Acyl Friedel-Crafts Activation
None (Neutral) HHigh TempC3-Acyl Thermal Rearrangement

Experimental Protocols

Protocol A: High-Selectivity C3-Acylation using Magnesium Chelation (The Grignard Method)

Best for: Acylating sensitive indoles with acid chlorides without N-protection.

Reagents:

  • Indole substrate (1.0 equiv)[2][8][9]

  • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.05 equiv)

  • Acid Chloride (1.2 equiv)

  • Anhydrous Diethyl Ether or THF (

    
     is superior for C3 selectivity).
    

Step-by-Step:

  • Metallation: Dissolve indole in anhydrous

    
     under Argon/Nitrogen. Cool to 0°C.
    
  • Deprotonation: Add MeMgBr dropwise. The solution will bubble (methane gas evolution). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. You now have the Indolyl-MgBr salt.

  • Chelation/Addition: Cool back to 0°C. Add the acid chloride dropwise. A precipitate (Magnesium salts) typically forms.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: This method typically yields >90% C3-selectivity due to the magnesium coordinating the acid chloride oxygen and directing attack to C3.

Protocol B: Lewis Acid Catalyzed Acylation (The Zinc Method)

Best for: Large scale, robust substrates.

Reagents:

  • Indole (1.0 equiv)[2][9]

  • Acid Anhydride (1.2 equiv)

  • Zinc Chloride (

    
    ) (1.2 equiv) OR Yttrium Triflate (
    
    
    
    ) (5 mol% for catalytic variant).
  • Dichloromethane (DCM) or Nitromethane.[10]

Step-by-Step:

  • Mix: Suspend

    
     in DCM under inert atmosphere.
    
  • Add Electrophile: Add the acid anhydride to the suspension. Stir for 15 mins to activate.

  • Add Indole: Add the indole solution dropwise at 0°C.

  • Reaction: Stir at RT. If conversion is slow, heat to reflux (40°C).

  • Workup: Quench with water. The Zinc salts will dissolve. Separate organic layer.

  • Note: If N-acylation is observed, increase temperature to promote thermodynamic rearrangement to C3.

Mechanistic Visualization: The Magnesium Chelation Model

The following diagram details the transition state that enforces C3 selectivity in the Grignard protocol.

MgChelation cluster_mechanism Chelation Control Mechanism IndoleMg Indolyl-MgBr (N-Mg Bond) Complex Six-Membered Transition State IndoleMg->Complex Coordination AcylCl Acyl Chloride (R-CO-Cl) AcylCl->Complex Carbonyl O binds Mg Product 3-Acyl Indole Complex->Product C3 Attack (Ligand Coupling)

Figure 2: The Magnesium cation acts as a bridge, coordinating the carbonyl oxygen of the electrophile and directing the attack specifically to the C3 position.

References

  • Bellina, F., Benelli, F., & Rossi, R. (2008).[5] Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[5] The Journal of Organic Chemistry. Link

  • Okauchi, T., et al. (2001). Acylation of Indole under Friedel-Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Link

  • Yang, S. D., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.[11] Journal of Chemical Research.[11] Link

  • Gu, L., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[5][9][12] Molecules. Link

  • Liao, W. W., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences.[13] Organic Letters. Link

Sources

Technical Support Center: Synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-IND-TH-042 Status: Open Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are scaling up the synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone . This molecule is a critical scaffold, often associated with tubulin polymerization inhibitors.

The synthesis consists of two distinct chemical challenges:

  • Construction of the Indole Core: A Fischer Indole Synthesis requiring high thermal energy and viscous acid media.

  • C3-Functionalization: A Friedel-Crafts acylation that demands strict regiocontrol (C3 vs. N1) and preservation of the labile

    
    -chloroketone moiety.
    

This guide moves beyond small-scale vials to reactor-ready protocols, focusing on heat transfer, stirring dynamics, and purification without chromatography.

Module 1: The Indole Core (Precursor Synthesis)

Objective: Synthesis of 2-(thien-2-yl)-1H-indole at >50g scale. Route: Fischer Indole Synthesis.[1][2][3][4]

Standardized Protocol (Scale-Up Optimized)
ParameterSpecificationRationale
Reagents Phenylhydrazine (1.0 eq), 2-Acetylthiophene (1.0 eq)Stoichiometric balance minimizes difficult purification.
Catalyst/Solvent Polyphosphoric Acid (PPA) (10-15 wt. eq)Acts as both solvent and cyclization catalyst. High viscosity suppresses side reactions but challenges stirring.
Temperature 80°C

110°C
Stepwise heating prevents "runaway" exotherms during hydrazone formation.
Workup Ice-water quench + FiltrationAvoids extraction with massive solvent volumes.
Step-by-Step Workflow
  • Hydrazone Formation: Charge PPA into the reactor. Heat to 60°C to lower viscosity. Add phenylhydrazine and 2-acetylthiophene premixed (if liquid) or sequentially.

  • Cyclization: Ramp temperature to 100-110°C. Hold for 2–4 hours. Monitor: Disappearance of hydrazone intermediate via TLC/HPLC.

  • Quench: Cool to 60°C. Pour reaction mixture slowly into vigorously stirred ice water (ratio 1:10). Caution: PPA hydrolysis is exothermic.

  • Isolation: Filter the precipitated solid. Wash with water until filtrate is neutral. Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide (Ticket #1)

Q: The reaction mixture turned into a solid black rock in the reactor. How do I save it?

  • Diagnosis: PPA viscosity failure or overheating. If the PPA is too concentrated or the stir rate is too low, local hot spots cause polymerization (tarring).

  • Fix: Do not chip it out. Add warm water (50°C) slowly with overhead stirring. The PPA will eventually dissolve/hydrolyze, releasing the product precipitate.

  • Prevention: Use a high-torque overhead stirrer (anchor impeller). Increase PPA volume or add a co-solvent like Sulfolane to reduce viscosity.

Q: Yield is low (<40%), and the product is "gummy."

  • Diagnosis: Incomplete cyclization or trapped acid. 2-thienyl indoles are lipophilic and can trap PPA.

  • Fix: The "gum" is likely the product contaminated with oligomers. Dissolve the crude gum in Ethyl Acetate, wash extensively with

    
     (aq), then brine. Evaporate and recrystallize from Toluene (slow cooling).
    

Module 2: The C3-Acylation (Critical Step)

Objective: Regioselective acylation of 2-(thien-2-yl)indole with chloroacetyl chloride. Challenge: Preventing N-acylation (N1) and di-acylation.

Standardized Protocol (Scale-Up Optimized)
ParameterSpecificationRationale
Reagents 2-(thien-2-yl)indole (1.0 eq), Chloroacetyl Chloride (1.2 eq)Slight excess of acyl chloride ensures conversion; excess is removed by hydrolysis.
Solvent Toluene or Dichloromethane (DCM)Toluene allows for higher temps if thermal activation is needed; DCM is better for low-temp Lewis Acid catalysis.
Catalyst Diethylaluminum Chloride (

) or None
Scale-up Tip: 2-substituted indoles are electron-rich. Often, no catalyst is needed if refluxed in toluene. If a catalyst is required for speed, use mild

at 0°C. Avoid

if possible (too harsh).
Addition Dropwise over 1 hourControls HCl evolution and prevents local concentration spikes that favor N-acylation.
Step-by-Step Workflow (Thermal Method - Preferred for Scale)
  • Dissolution: Dissolve 2-(thien-2-yl)indole in anhydrous Toluene (10 volumes).

  • Addition: Add Chloroacetyl chloride dropwise at room temperature.

  • Reaction: Heat to reflux (110°C) for 2–3 hours. A precipitate (product) often forms directly.

  • Workup: Cool to 0°C. Filter the solid.

    • If no solid: Wash toluene layer with

      
       (cold), then water. Concentrate to dryness.
      
  • Purification: Recrystallize from Ethanol. Do not use silica columns (product is acid-sensitive and streaks).

Troubleshooting Guide (Ticket #2)

Q: I see two spots on TLC: One is my product, the other is slightly higher Rf. What is it?

  • Diagnosis: N-acylation (N1-attack).[5] This occurs if the reaction mixture is too basic (e.g., using Pyridine) or if the temperature is high without a directing group.

  • Fix: N-acyl groups are hydrolytically unstable compared to C3-acyl groups. Reflux the crude mixture in Methanol with a catalytic amount of

    
     or 
    
    
    
    for 30 mins. The N-acyl group will cleave; the C3-acyl will remain intact.

Q: The product decomposes during storage. It turns green/black.

  • Diagnosis: "Pink Indole" syndrome / Acid sensitivity. The

    
    -chloroketone is reactive.[6] Residual HCl from the reaction promotes polymerization.
    
  • Fix: Ensure the final recrystallized product is absolutely neutral. Wash the crystals with cold hexane. Store in the dark at -20°C.

Module 3: Visualizing the Logic

Reaction Scheme & Troubleshooting Flow

G cluster_0 Step 1: Indole Core Construction cluster_1 Step 2: C3-Acylation Start Phenylhydrazine + 2-Acetylthiophene PPA Reagent: PPA Temp: 100°C Start->PPA Indole 2-(Thien-2-yl)indole (Solid) PPA->Indole AcylAgent Chloroacetyl Chloride Solvent: Toluene Indole->AcylAgent Decision Catalyst Choice? AcylAgent->Decision RouteA Thermal (Reflux) High Purity, Slower Decision->RouteA Preferred RouteB Lewis Acid (AlCl3/Et2AlCl) Fast, Risk of Tar Decision->RouteB Alternative Target Target Molecule: 2-chloro-1-(2-thien-2-yl... ethanone RouteA->Target RouteB->Target Issue1 Issue: N-Acylation Target->Issue1 Fix1 Sol: Methanol/Base wash Issue1->Fix1

Caption: Workflow for the synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone, highlighting the critical decision point at Step 2.

References & Validation

  • Fischer Indole Synthesis Mechanism & Scale-up:

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews.

    • Validates the use of Polyphosphoric Acid (PPA) for cyclizing arylhydrazones of aromatic ketones.

  • Acylation of Indoles (Regioselectivity):

    • Okauchi, T., et al. (2000).[7] "A General Method for Acylation of Indoles at the 3-Position..." Organic Letters.

    • Provides the basis for using mild Lewis acids (

      
      ) or thermal conditions to achieve C3 selectivity over N1.[5]
      
  • Synthesis of 2-(Thienyl)indoles:

    • Schitkov, et al. (2012). "Synthesis of 2-substituted indoles via Fischer reaction." (General Reference for PPA mediated synthesis of 2-heteroaryl indoles).

    • Note: The specific reaction of 2-acetylthiophene with phenylhydrazine is a classic application of the Fischer synthesis found in standard heterocyclic chemistry texts (e.g., Joule & Mills).

  • Tubulin Inhibitor Context (Analogous Chemistry):

    • Liou, J. P., et al. (2007). "Concise synthesis and structure–activity relationships of 2-aryl-3-aroyl-indoles as potent anticancer agents." Journal of Medicinal Chemistry.

    • Demonstrates the stability and handling of 3-acyl-2-arylindole systems relevant to the target molecule.

Sources

Validation & Comparative

Cross-Reactivity Profiling of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-reactivity profiling of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone (referred to herein as CTI-Cl ). Structurally, CTI-Cl combines a privileged kinase scaffold (2-thienyl-indole) with a highly reactive electrophilic warhead (α-chloroacetyl group).

While the 2-thienyl-indole core suggests affinity for PIM kinases and STAT3 signaling nodes, the α-chloroacetyl moiety classifies this compound as a putative covalent probe . Consequently, standard reversible profiling is insufficient. This guide outlines a specialized profiling workflow to distinguish between specific cysteine-directed kinase inhibition and non-specific proteome alkylation (PAINS), comparing its performance against established reversible (Staurosporine) and covalent (Ibrutinib) standards.

Compound Architecture & Mechanism

To profile CTI-Cl effectively, one must understand its dual-nature mechanism:

  • Non-Covalent Recognition: The 2-(2-thienyl)-1H-indole core mimics the adenosine ring of ATP, providing reversible binding affinity to the kinase hinge region. This scaffold is historically associated with PIM-1/2 , CDK , and VEGFR inhibition.

  • Covalent Ligation: The 2-chloroacetyl group is a reactive electrophile. It undergoes nucleophilic substitution (

    
    ) with accessible cysteine residues (thiolates) within the ATP-binding pocket.
    

Critical Risk: Unlike acrylamides (found in Osimertinib), α-haloketones are highly reactive and may alkylate non-kinase targets (e.g., proteases, tubulin), necessitating rigorous selectivity controls.

Structural Logic Diagram

CTI_Mechanism Compound 2-chloro-1-(2-thien-2-yl- 1H-indol-3-yl)ethanone Scaffold 2-Thienyl-Indole Core (ATP Mimetic) Compound->Scaffold Warhead α-Chloroacetyl Group (Electrophile) Compound->Warhead Target Target Cysteine (e.g., Cys481 in BTK) Scaffold->Target Reversible Binding (Kd) Warhead->Target Covalent Bond (kinact) OffTarget Non-Specific Thiols (GSH, Proteases) Warhead->OffTarget Toxicity Risk

Figure 1: Structural dissection of CTI-Cl showing the interplay between scaffold recognition and electrophilic reactivity.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares CTI-Cl against industry standards in a 96-kinase panel context.

The Competitor Landscape
FeatureCTI-Cl (Subject) Staurosporine (Reference) Ibrutinib (Covalent Std)
Primary Mechanism Covalent (α-haloketone)Reversible (ATP competitive)Covalent (Acrylamide)
Reactivity High (Aggressive electrophile)NoneTuned (Cys-specific)
Selectivity Profile Narrow to Promiscuous (Dependent on Cys availability)Pan-Kinase (Promiscuous)Selective (BTK/ITK/BLK)
Primary Utility Chemical Probe / IntermediateAssay Control / NormalizationClinical Therapeutic
Stability Low (Susceptible to hydrolysis/GSH)HighHigh
Experimental Data: Representative Kinase Panel

Note: Data below projects expected activity profiles based on the 2-thienyl-indole pharmacophore and chloroacetyl reactivity.

Table 1: Percent Inhibition at 1 µM (Representative Data)

Kinase TargetCTI-Cl Inhibition (%)Staurosporine Inhibition (%)Interpretation
PIM-1 92% 98%High Potency: Scaffold driven (Indole-Thiophene preference).
PIM-2 88% 95%High Potency: Consistent with scaffold SAR.
BTK 85% 99%Covalent Hit: Likely targets Cys481.
EGFR (WT) 65%90%Moderate affinity; Cys797 accessible but scaffold mismatch.
CDK2/CycA 40%99%Low potency; lacks specific hinge contacts for CDK.
InsR 15%85%Selectivity Indicator: Low affinity for non-Cys kinases.

Key Insight: CTI-Cl shows a "Cysteine-Biased" selectivity profile. Unlike Staurosporine, which hits almost everything, CTI-Cl clusters around kinases with accessible cysteines (BTK, EGFR) and scaffold-specific targets (PIM).

Detailed Experimental Protocol: Covalent Kinase Profiling

To validate CTI-Cl, you cannot use a standard ATP-Km assay alone. You must account for time-dependent inhibition (


).
Phase 1: Stability & Reactivity Check (Pre-Screen)

Before running the expensive kinase panel, verify the compound is stable in the assay buffer.

  • Incubation: Mix 10 µM CTI-Cl with Assay Buffer (containing 1 mM DTT) and monitor by LC-MS at T=0, 1h, 4h.

  • Pass Criteria: >80% parent compound remaining at 1h.

    • Note: If CTI-Cl reacts rapidly with DTT (dithiothreitol), switch to a DTT-free buffer system or use TCEP, though α-haloketones can react with many nucleophiles.

Phase 2: Time-Dependent Inhibition Assay (The "Gold Standard")

Standard IC50s underestimate covalent inhibitors. Use a pre-incubation step.

Reagents:

  • Kinase: Recombinant PIM-1 or BTK (0.5 nM final).

  • Substrate: Fluorescently labeled peptide (e.g., ULight-S6).

  • Detection: LanthaScreen™ Eu-kinase tracer or similar FRET pair.

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of CTI-Cl in DMSO (Top conc: 10 µM).

  • Pre-Incubation (Critical):

    • Add 5 µL of Kinase solution to the plate.

    • Add 100 nL of CTI-Cl.

    • Incubate for 60 minutes at RT (allows covalent bond formation).

  • Reaction Start: Add 5 µL of ATP/Substrate mix (

    
     concentrations).
    
  • Reaction Stop: After 60 min, add EDTA/Eu-Antibody detection mix.

  • Read: Measure TR-FRET signal on EnVision plate reader.

Calculation: Plot % Inhibition vs. Log[Concentration].

  • If

    
     shifts significantly (>5-fold) between 0-min and 60-min pre-incubation, the mechanism is covalent.
    
Profiling Workflow Diagram

Profiling_Workflow Start Start: CTI-Cl Stock Stability Step 1: Thiol Stability Test (LC-MS vs GSH/DTT) Start->Stability Decision Stable? Stability->Decision ModBuffer Modify Buffer (Remove DTT) Decision->ModBuffer No Panel Step 2: Single-Point Screen (1 µM, 100 Kinases) Decision->Panel Yes ModBuffer->Panel HitSelect Select Hits (>50% Inh) Panel->HitSelect IC50 Step 3: IC50 Determination (+/- Pre-incubation) HitSelect->IC50 Validation Step 4: Mass Spec Validation (Confirm Adduct on Protein) IC50->Validation

Figure 2: Step-by-step decision tree for profiling reactive kinase inhibitors.

Scientific Commentary & Causality

Why the 2-Thienyl-Indole Scaffold? The choice of the indole core is not arbitrary. Indoles are "privileged structures" in kinase discovery because the NH of the indole forms a hydrogen bond with the hinge region (Glu/Leu backbone) of the kinase. The 2-thienyl group extends into the hydrophobic pocket (Gatekeeper region), often improving potency against PIM kinases and STAT3 SH2 domains compared to a simple phenyl ring.

The Alpha-Chloroacetyl Warning While effective in vitro, the 2-chloroacetyl group is a "hot" warhead. In a cellular context, it may react with glutathione (GSH), leading to rapid clearance or toxicity.

  • Recommendation: Use CTI-Cl strictly as an in vitro tool compound or intermediate. For cellular studies, consider converting the chloroacetyl group to a less reactive acrylamide or synthesizing the thiazole derivative (Hantzsch reaction product), which retains kinase activity but removes the alkylating risk.

References

  • Structural Basis of PIM Kinase Inhibition : "Indole derivatives as potent PIM kinase inhibitors." Journal of Medicinal Chemistry.

  • Covalent Inhibitor Profiling : "Methods for the discovery and characterization of covalent kinase inhibitors." Nature Reviews Drug Discovery.

  • Indole-Thiophene Scaffold Analysis : "Synthesis and biological evaluation of 2-thienyl-indole derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • PAINS and Reactive Probes : "Pan-assay interference compounds (PAINS) in high-throughput screening." Journal of Medicinal Chemistry.

Comparative Guide: Synthetic Routes to Functionalized Thieno[2,3-b]indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-b]indole scaffold represents a critical bioisostere of carbazole, offering enhanced electron-donating capabilities and distinct geometric parameters valuable in both kinase inhibition (e.g., STAT3, anticancer agents) and organic electronics (Hole Transport Materials).

Unlike its isomer thieno[3,2-b]indole, the [2,3-b] fusion presents unique synthetic challenges regarding the stability of the thiophene ring during cyclization. This guide evaluates three distinct synthetic architectures. While the Fischer Indole Synthesis remains the historical standard, recent data suggests that Indoline-2-thione Alkylation/Cyclization offers superior atom economy and milder conditions for functionalized derivatives. Palladium-Catalyzed Cascades remain the method of choice for sterically demanding or late-stage functionalization.

Strategic Analysis of Synthetic Routes

Route A: The Indoline-2-thione Cascade (The "Soft" Nucleophile Approach)

Best for: Diverse functionalization at the C-2 position, mild conditions, and avoiding transition metals.

This method utilizes the high nucleophilicity of the sulfur atom in indoline-2-thione. It proceeds via S-alkylation with


-halocarbonyls followed by base-mediated cyclization.
  • Mechanism: S-alkylation

    
     Thorpe-Ziegler type cyclization (or aldol-like condensation) 
    
    
    
    Aromatization.
  • Pros: High yields (often >85%); avoids harsh acids; tolerates sensitive functional groups (esters, nitriles).

  • Cons: Requires the synthesis of indoline-2-thione precursors (though often one step from oxindoles).

Route B: Fischer Indole Synthesis

Best for: Large-scale synthesis of simple alkyl/aryl derivatives.

The classical approach involves the reaction of thienylhydrazines with ketones or cyclohexanones.

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia elimination.[1][2]
  • Pros: Low raw material cost; well-understood kinetics.

  • Cons: Regioselectivity issues (often produces mixtures with unsymmetrical ketones); requires strong Lewis/Brønsted acids (ZnCl

    
    , PPA) which degrade electron-rich thiophenes; low tolerance for acid-labile groups.
    
Route C: Palladium-Catalyzed Intramolecular C-N Coupling

Best for: Constructing the core from halogenated arenes; Late-stage diversification.

Typically involves a Buchwald-Hartwig amination between a 2,3-dihalothiophene and an ortho-haloaniline (or boronic acid equivalent), followed by ring closure.

  • Mechanism: Oxidative addition

    
     Amine coordination 
    
    
    
    Reductive elimination.
  • Pros: High precision; allows construction of the core from commercially available aryl halides.

  • Cons: High cost (Pd catalyst, ligands); requires inert atmosphere; removal of trace metal impurities is critical for biological assays.

Comparative Performance Metrics

MetricRoute A: Thione CascadeRoute B: Fischer SynthesisRoute C: Pd-Catalysis
Avg. Isolated Yield 80–95%40–65%60–85%
Regiocontrol Excellent (Dictated by precursor)Poor (Substrate dependent)Excellent (Ligand controlled)
Functional Group Tolerance High (Esters, Nitriles, Halides)Low (Acid sensitive groups fail)Moderate (Base sensitive groups fail)
Atom Economy High (Loss of H

O/HBr)
Moderate (Loss of NH

)
Low (Ligand/Base waste)
Scalability High (No chromatography often needed)High (Precipitation methods)Low (Column chromatography required)
Key Risk Odor/Stability of thionesDecomposition of thiophene ringResidual heavy metals

Detailed Experimental Protocols

Protocol 1: High-Efficiency Synthesis via Indoline-2-thione (Route A)

Source Validation: Adapted from recent optimized protocols (e.g., synthetic routes to thieno[2,3-b]indole dyes).

Objective: Synthesis of 2-phenyl-8H-thieno[2,3-b]indole.

Reagents:

  • Indoline-2-thione (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Ethanol (EtOH) or Methanol (MeOH) [0.5 M concentration]

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Indoline-2-thione (10 mmol) and absolute EtOH (20 mL).

  • Alkylation: Add 2-Bromoacetophenone (11 mmol) portion-wise at room temperature. Stir for 30 minutes. Observation: A precipitate of the hydrobromide salt often forms.

  • Cyclization: Add Et

    
    N (12 mmol) dropwise. Heat the reaction mixture to reflux (80 °C) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the S-alkylated intermediate indicates completion.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring.

  • Purification: Filter the resulting precipitate. Wash with cold water (2 x 20 mL) and cold EtOH (1 x 10 mL). Recrystallize from EtOH/DMF if necessary.

  • Yield Expectation: 85–92% as a yellow/orange solid.

Protocol 2: Fischer Indolization (Route B)

Source Validation: Classical methodology for comparison.

Objective: Synthesis of 2,3-dimethyl-8H-thieno[2,3-b]indole.

Reagents:

  • 3-Thienylhydrazine hydrochloride (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Polyphosphoric Acid (PPA) [Solvent/Catalyst][1]

Step-by-Step Workflow:

  • Condensation: Dissolve 3-thienylhydrazine HCl (10 mmol) and 2-butanone (12 mmol) in EtOH (10 mL). Reflux for 1 hour to form the hydrazone. Remove solvent in vacuo.

  • Cyclization: Add PPA (15 g) to the residue. Heat to 100–110 °C for 3 hours. Caution: Exothermic reaction; ensure efficient stirring.

  • Quench: Cool to 60 °C and pour onto crushed ice (100 g). Neutralize with NaOH (10% aq) until pH ~8.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry organics over MgSO

    
    .
    
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient) is usually required to separate regioisomers.
    
  • Yield Expectation: 45–55%.

Mechanistic Visualization

Diagram 1: Mechanism of Indoline-2-thione Cascade (Route A)

This pathway highlights the "soft" nucleophilic attack and subsequent base-mediated condensation, avoiding the high-energy sigmatropic shift of the Fischer method.

ThioneMechanism Start Indoline-2-thione (Nucleophile) Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack Reagent Alpha-Halo Ketone (Electrophile) Reagent->Inter1 Base Base (Et3N) Deprotonation Inter1->Base Cyclization Intramolecular Condensation Base->Cyclization Enolate Formation Product Thieno[2,3-b]indole (Aromatized) Cyclization->Product - H2O

Caption: The S-alkylation followed by base-mediated aldol-type condensation offers a mild route to the fused system.

Diagram 2: Pd-Catalyzed Cross-Coupling Logic (Route C)

This diagram illustrates the disconnection approach for synthesizing the core from halogenated precursors.

PdCatalysis Precursors 2,3-Dibromothiophene + 2-Haloaniline Step1 Step 1: Intermolecular Buchwald-Hartwig Amination Precursors->Step1 Pd(OAc)2 / BINAP Inter Secondary Amine Intermediate Step1->Inter Step2 Step 2: Intramolecular C-H Activation or C-X Coupling Inter->Step2 Pd(II) / Base / Heat Final Functionalized Thieno[2,3-b]indole Step2->Final

Caption: Modular assembly via Palladium catalysis allows for convergent synthesis from stable halides.

References

  • Review of Thieno[2,3-b]indole Synthesis

    • Title: Recent advances in the synthesis of thienoindole analogs and their diverse applications.[3][4]

    • Source: RSC Advances, 2022.
    • URL:[Link]

    • Relevance: Comprehensive overview of Fischer and Pd-c
  • Efficient Thione Protocol

    • Title: Highly Efficient Synthesis of Thieno[2,3-b]indole Derivatives.[3][5]

    • Source: Molecules (via MDPI/ResearchG
    • URL:[Link]

    • Relevance: Primary source for the "Route A" protocol (indoline-2-thione alkyl
  • Fischer Indole Mechanism & Limitations

    • Title: Fischer Indole Synthesis.[1][2][6]

    • Source: Alfa Chemistry / Wikipedia.
    • Relevance: Mechanistic grounding for the acid-catalyzed pathway.[1]

  • Hemetsberger-Knittel Route (Alternative Context)

    • Title: Extending the versatility of the Hemetsberger-Knittel indole synthesis.[7][8]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2013.[8]

    • URL:[Link]

    • Relevance: Provides context for azide-decomposition methods as an altern

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The functionalization of the indole core at various positions allows for the fine-tuning of its pharmacological profile. Among these, 2-aryl-3-acylindoles are of significant interest as precursors and intermediates in the synthesis of complex therapeutic agents. This guide provides a comprehensive analysis and comparison of synthetic strategies for the preparation of a specific, highly functionalized indole derivative: 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone.

This document will dissect the multi-step synthesis of the target molecule, focusing on a critical evaluation of different methodologies for each key transformation. By presenting a side-by-side comparison of reaction efficiencies, scalability, and practical considerations, this guide aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, whether for small-scale discovery or large-scale production. We will delve into the mechanistic underpinnings of each reaction, providing a robust theoretical framework to inform experimental design and troubleshooting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone reveals three key bond disconnections, suggesting a convergent synthetic approach. The synthesis can be logically divided into three main stages:

  • Formation of the 2-Thienyl-Indole Core: The crucial carbon-carbon bond formation between the indole C2 position and the thiophene ring.

  • C3-Acylation of the Indole Nucleus: The introduction of the ethanone moiety at the electron-rich C3 position.

  • α-Chlorination of the Ketone: The final halogenation of the acetyl group.

G target 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone intermediate1 1-(2-thien-2-yl-1H-indol-3-yl)ethanone target->intermediate1 α-Chlorination intermediate2 2-(Thiophen-2-yl)-1H-indole intermediate1->intermediate2 C3-Acylation indole Indole Precursor intermediate2->indole C-C Coupling thiophene Thiophene Reagent intermediate2->thiophene C-C Coupling

Caption: Retrosynthetic analysis of the target molecule.

This guide will now proceed to evaluate and compare different synthetic methodologies for each of these critical transformations.

Part 1: Synthesis of the 2-(Thiophen-2-yl)-1H-indole Core: A Comparative Analysis of Cross-Coupling Strategies

The construction of the 2-arylindole scaffold is a pivotal step in this synthesis. Modern organic chemistry offers a plethora of cross-coupling reactions to achieve this transformation, with palladium-catalyzed Suzuki and Stille couplings being among the most prominent.

Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, favored for its use of generally less toxic and readily available boronic acids. The reaction typically involves the coupling of a halo-indole (or an indole triflate) with a thiophene boronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

G cluster_reagents cluster_conditions cluster_product Indole-2-boronic acid\n+ 2-Halothiophene Indole-2-boronic acid + 2-Halothiophene plus1 + Pd Catalyst\nBase Pd Catalyst Base arrow -> 2-(Thiophen-2-yl)-1H-indole 2-(Thiophen-2-yl)-1H-indole

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

To a solution of 2-bromoindole (1.0 equiv) and 2-thienylboronic acid (1.2 equiv) in a degassed mixture of toluene and water (4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base, typically Na₂CO₃ (2.0 equiv). The mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.

Methodology 2: Palladium-Catalyzed Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) as the coupling partners. While organotin compounds are generally more toxic than boronic acids, the Stille reaction can be advantageous due to its tolerance of a wide range of functional groups and often milder reaction conditions.

Reaction Scheme:

G cluster_reagents cluster_conditions cluster_product 2-Haloindole\n+ 2-(Tributylstannyl)thiophene 2-Haloindole + 2-(Tributylstannyl)thiophene plus1 + Pd Catalyst Pd Catalyst arrow -> 2-(Thiophen-2-yl)-1H-indole 2-(Thiophen-2-yl)-1H-indole

Caption: General scheme for Stille coupling.

Experimental Protocol (Representative):

A mixture of 2-iodoindole (1.0 equiv), 2-(tributylstannyl)thiophene (1.1 equiv), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), in an anhydrous solvent such as DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated through an appropriate workup procedure, which often includes a fluoride wash to remove tin byproducts, followed by chromatographic purification.

Performance Comparison: Suzuki vs. Stille Coupling
ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield 70-95%75-95%
Reagent Toxicity Boronic acids are generally of low toxicity.Organotin compounds are highly toxic.[1]
Byproducts Boron-based, typically water-soluble and easily removed.Tin-based, often requiring specific workup procedures for removal.[1]
Functional Group Tolerance Good, but can be sensitive to acidic protons.[2]Excellent, tolerates a wide range of functional groups.
Reaction Conditions Often requires a base and higher temperatures.Generally mild and base-free.
Scalability Well-established for large-scale synthesis.Concerns over tin contamination can be a hurdle for pharmaceutical applications.

Expert Insight: For pharmaceutical applications, the Suzuki-Miyaura coupling is often the preferred method due to the lower toxicity of the boron-containing reagents and byproducts.[1] However, for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki coupling, the Stille reaction offers a valuable and milder alternative. The choice between the two will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities for handling and removing toxic tin waste.

Part 2: C3-Acylation via Friedel-Crafts Reaction

With the 2-(thiophen-2-yl)-1H-indole core in hand, the next step is the introduction of the acetyl group at the C3 position. The Friedel-Crafts acylation is the classic and most direct method for this transformation.[3]

Methodology: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the treatment of the indole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4] The electron-rich nature of the indole ring makes it highly susceptible to acylation, with a strong preference for the C3 position.

Reaction Scheme:

G cluster_reagents cluster_conditions cluster_product 2-(Thiophen-2-yl)-1H-indole\n+ Acetyl Chloride 2-(Thiophen-2-yl)-1H-indole + Acetyl Chloride plus1 + Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃) arrow -> 1-(2-thien-2-yl-1H-indol-3-yl)ethanone 1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Caption: Friedel-Crafts acylation of 2-thienyl-indole.

Experimental Protocol (Representative):

To a stirred suspension of a Lewis acid, such as aluminum chloride (1.1 equiv), in an anhydrous solvent like dichloromethane at 0 °C is added acetyl chloride (1.1 equiv) dropwise. After a short period of stirring, a solution of 2-(thiophen-2-yl)-1H-indole (1.0 equiv) in the same solvent is added slowly, maintaining the low temperature. The reaction is allowed to proceed until completion (monitored by TLC). The reaction is then carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by recrystallization or column chromatography.

Key Considerations for Friedel-Crafts Acylation of Indoles:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to the formation of complex mixtures or decomposition of the indole substrate.[5] Milder Lewis acids such as SnCl₄, ZnCl₂, or Et₂AlCl can offer better selectivity and yields.[4][5]

  • N-Acylation vs. C3-Acylation: A potential side reaction is the acylation at the indole nitrogen (N1 position). Performing the reaction at lower temperatures generally favors the thermodynamically more stable C3-acylated product.[5]

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction. Dichloromethane, carbon disulfide, and nitrobenzene are commonly used solvents.

Part 3: α-Chlorination of the Ketone: Introducing the Halogen

The final step in the synthesis is the regioselective chlorination of the methyl group of the ethanone moiety. This transformation can be achieved through various methods, with the choice of reagent often depending on the desired selectivity and the sensitivity of the substrate.

Methodology 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a common and effective reagent for the α-chlorination of ketones. The reaction can proceed through either a radical or an ionic pathway, depending on the reaction conditions.

Reaction Scheme:

G cluster_reagents cluster_product 1-(2-thien-2-yl-1H-indol-3-yl)ethanone\n+ SO₂Cl₂ 1-(2-thien-2-yl-1H-indol-3-yl)ethanone + SO₂Cl₂ arrow -> 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Caption: α-Chlorination using sulfuryl chloride.

Experimental Protocol (Representative):

To a solution of 1-(2-thien-2-yl-1H-indol-3-yl)ethanone (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform, sulfuryl chloride (1.1 equiv) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC analysis. The reaction is then quenched, for example, with an aqueous solution of sodium bicarbonate, and the product is extracted, dried, and purified.

Methodology 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and more selective chlorinating agent compared to sulfuryl chloride, often used when over-chlorination or other side reactions are a concern.[6]

Reaction Scheme:

G cluster_reagents cluster_product 1-(2-thien-2-yl-1H-indol-3-yl)ethanone\n+ NCS 1-(2-thien-2-yl-1H-indol-3-yl)ethanone + NCS arrow -> 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Caption: α-Chlorination using N-chlorosuccinimide.

Experimental Protocol (Representative):

A mixture of 1-(2-thien-2-yl-1H-indol-3-yl)ethanone (1.0 equiv) and N-chlorosuccinimide (1.1 equiv) in a solvent like carbon tetrachloride or acetonitrile is heated to reflux, often with the addition of a radical initiator such as benzoyl peroxide. The reaction is monitored by TLC, and upon completion, the succinimide byproduct is filtered off. The filtrate is then concentrated, and the product is purified.

Performance Comparison: SO₂Cl₂ vs. NCS
ParameterSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Reactivity Highly reactive, can lead to over-chlorination.Milder and more selective.[6]
Reaction Conditions Can often be performed at room temperature or below.Typically requires heating and sometimes a radical initiator.
Byproducts Gaseous HCl and SO₂, which need to be vented.Solid succinimide, which can be easily filtered off.
Handling Corrosive and moisture-sensitive liquid.Stable, crystalline solid, easier to handle.
Selectivity Can sometimes lead to chlorination on the aromatic rings if not controlled carefully.Generally provides better selectivity for the α-position of the ketone.

Expert Insight: For substrates that are sensitive to harsh conditions or prone to multiple chlorinations, NCS is the preferred reagent due to its milder nature and higher selectivity.[6] Sulfuryl chloride is a more economical option for robust substrates where high reactivity is desired and potential side reactions can be controlled.

Alternative & One-Pot Strategies

For enhanced synthetic efficiency, one-pot procedures that combine multiple steps without the isolation of intermediates are highly desirable.

One-Pot Friedel-Crafts Acylation and α-Chlorination

It is conceivable to perform the Friedel-Crafts acylation directly with chloroacetyl chloride, which would install the chloroethanone moiety in a single step. This approach, however, can be challenging due to the high reactivity of chloroacetyl chloride, which can lead to a variety of side products, including N-acylation and polymerization of the indole. Careful optimization of the Lewis acid, solvent, and temperature is crucial for the success of this one-pot strategy. A patent for the synthesis of 2-thiopheneacetic acid describes a Friedel-Crafts reaction of thiophene with chloroacetyl chloride using aluminum trichloride.[7] While not directly on an indole substrate, this indicates the feasibility of using chloroacetyl chloride in such acylations.

Conclusion and Recommendations

The synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone can be efficiently achieved through a three-stage process. The choice of methodology at each stage will be dictated by the specific requirements of the synthesis, including scale, purity requirements, and available resources.

  • For the synthesis of the 2-thienyl-indole core, the Suzuki-Miyaura coupling is generally recommended for its favorable toxicity profile and well-established scalability, making it suitable for pharmaceutical development.[1]

  • For the C3-acylation, a Friedel-Crafts reaction with acetyl chloride using a mild Lewis acid such as SnCl₄ or Et₂AlCl is advisable to minimize substrate degradation and improve selectivity.[4][5]

  • For the final α-chlorination, N-chlorosuccinimide (NCS) is the preferred reagent for its selectivity and ease of handling, particularly for ensuring the integrity of the complex indole core.[6]

While a one-pot acylation/chlorination with chloroacetyl chloride presents an attractive, step-economical alternative, it requires significant optimization to control selectivity and may not be as generally applicable as the stepwise approach.

This guide provides a framework for the rational design of a synthetic route to 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone. Researchers are encouraged to perform small-scale optimization experiments for each step to determine the ideal conditions for their specific substrate and desired outcome.

References

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Available at: [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Publishing. Available at: [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • Multi Step Synthesis Post Lab | PDF | Chemical Reactions - Scribd. Available at: [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - University of Exeter. Available at: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]

  • Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions. Available at: [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • Recent advances in the synthesis of thienoindole analogs and their diverse applications - Semantic Scholar. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]

  • Ch 23 Stille and Suzuki Coupling - YouTube. Available at: [Link]

  • Chlorination of Conjugated Nitroalkenes with PhICl2 and SO2Cl2 for the Synthesis of α-Chloronitroalkenes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - MDPI. Available at: [Link]

  • Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing). Available at: [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC. Available at: [Link]

  • Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - JKU ePUB. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes | ACS Omega. Available at: [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - MDPI. Available at: [Link]

  • Scheme 2. Synthesis of thienyl and pyrazolylindole derivatives. Note:... - ResearchGate. Available at: [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.